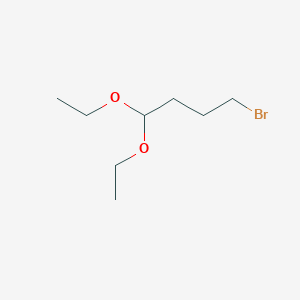

4-Bromo-1,1-diethoxybutane

Übersicht

Wissenschaftliche Forschungsanwendungen

Pyrolysis Chemistry

4-Bromo-1,1-diethoxybutane is closely related to 1,1-diethoxybutane, which is explored as a potential next-generation biofuel. Its pyrolysis chemistry was investigated using a flow reactor and synchrotron vacuum ultraviolet photoionization mass spectrometry. This detailed study involved evaluating the mole fractions of various oxygenated and hydrocarbon products, including radicals. A comprehensive kinetic model comprising 253 species and 1577 reactions was developed, offering insights into its consumption pathways and product formation (Zeng et al., 2019).

Synthesis in Batch Reactors

Research on the synthesis of 1,1-diethoxybutane, which is structurally similar to 4-Bromo-1,1-diethoxybutane, was performed in a batch reactor. The study focused on determining the thermodynamic, kinetic, and adsorption parameters using Amberlyst 47 as the solid acid catalyst. This provided valuable data for the design and optimization of integrated reaction-separation processes (Rahaman et al., 2015).

Stereoselective Epoxidation

4-Bromo-1,1-diethoxybutane is similar to 4-bromo-1-butene, which was used in stereoselective epoxidation experiments with alkene-utilizing bacteria. These bacteria, including Mycobacterium LI and others, were able to modify the enantiomeric composition of the resulting 4-bromo-1,2-epoxybutane, indicating potential applications in producing enantiomerically enriched compounds (Archelas et al., 1988).

Membrane Technology in Synthesis

The application of membrane technology was explored for the synthesis of 1,1-diethoxybutane, a compound similar to 4-Bromo-1,1-diethoxybutane. This involved using a commercial silica water selective membrane and comparing PermSMBR and simulated moving bed reactor (SMBR) technologies for process intensification. The study provided insights into optimizing productivity and reducing desorbent consumption in the synthesis process (Graça & Rodrigues, 2017).

Electrochemical Reduction Studies

Research on the electrochemical reduction of 1,4-dihalobutanes, which include structures similar to 4-Bromo-1,1-diethoxybutane, was conducted. This study explored the electrochemical behavior of these compounds at carbon cathodes in dimethylformamide, leading to a variety of products. Such studies are important for understanding the electrochemical properties and potential applications of these compounds (Pritts & Peters, 1995).

Eigenschaften

IUPAC Name |

4-bromo-1,1-diethoxybutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BrO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDTWRLRYKCRTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCBr)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340912 | |

| Record name | 4-Bromo-1,1-diethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1,1-diethoxybutane | |

CAS RN |

78668-96-9 | |

| Record name | 4-Bromo-1,1-diethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Bis(2-chloroethyl)amino]ethanol](/img/structure/B3057203.png)

![2-[2-(Benzyloxy)ethyl]propane-1,3-diol](/img/structure/B3057216.png)